molecular formula C25H20ClNO4 B11570109 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11570109
M. Wt: 433.9 g/mol
InChI Key: SRWZKHRIJXEKAC-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzofuran core, which is known for its wide range of biological activities, and a chlorobenzoyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring. The chlorobenzoyl group is then introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

The final step involves the coupling of the benzofuran derivative with 3,5-dimethylphenoxyacetic acid under basic conditions, often using reagents like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chlorobenzoyl group can be reduced to a chlorobenzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of benzofuran-2,3-dione derivatives.

    Reduction: Formation of N-[2-(4-chlorobenzyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide.

    Substitution: Formation of N-[2-(4-substituted benzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide is not fully understood but is believed to involve interactions with key enzymes and proteins in microbial cells. The benzofuran core may interfere with bacterial cell division by targeting proteins such as FtsZ, which is essential for bacterial cytokinesis . The chlorobenzoyl group may enhance the compound’s ability to penetrate microbial cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide is unique due to its combination of a benzofuran core and a chlorobenzoyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C25H20ClNO4/c1-15-11-16(2)13-19(12-15)30-14-22(28)27-23-20-5-3-4-6-21(20)31-25(23)24(29)17-7-9-18(26)10-8-17/h3-13H,14H2,1-2H3,(H,27,28)

InChI Key

SRWZKHRIJXEKAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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